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Introduction: The Promise of NP(366-374) for a
Universal Flu Vaccine

The quest for a universal influenza vaccine, one that provides broad and long-lasting protection
against diverse influenza A virus strains, has led researchers to focus on conserved viral
antigens. One of the most promising targets is the nucleoprotein (NP), an internal viral protein
that is highly conserved across different influenza A subtypes.[1] Within the nucleoprotein, the
amino acid sequence 366-374, with the sequence ASNENMETM, has been identified as a
critical epitope for inducing a robust cell-mediated immune response.[2]

This peptide, known as NP(366-374), is an immunodominant epitope for CD8+ cytotoxic T
lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class
I molecule H-2Db.[2] Upon recognition of this peptide presented by infected cells, CTLs are
activated to kill these cells and produce antiviral cytokines, such as interferon-gamma (IFN-y)
and tumor necrosis factor-alpha (TNF-a), thereby contributing to viral clearance.[3] The high
degree of conservation of the NP(366-374) epitope across influenza A virus strains makes it an
attractive candidate for a universal vaccine, as it has the potential to elicit an immune response
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that can recognize and eliminate cells infected with a wide range of flu viruses, including
seasonal and pandemic strains.

These application notes provide an overview of the use of NP(366-374) in universal flu vaccine
research, summarizing key quantitative data and providing detailed protocols for essential
experiments.

Data Presentation: Immunogenicity and Protective
Efficacy of NP(366-374)-Based Vaccines

The following tables summarize quantitative data from various preclinical studies investigating
the immunogenicity and protective efficacy of vaccine strategies incorporating the NP(366-374)
epitope.

Table 1: CD8+ T-Cell Responses to NP(366-374) Vaccination in Mice
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Table 2: Protective Efficacy of NP(366-374)-Based Vaccination in Influenza Challenge Models
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Experimental Protocols

© 2026 BenchChem. All rights reserved.

4/13

Tech Support


https://www.euromabnet.com/protocols/immunization.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC8067201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8223747/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2015.00290/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2212460/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375292?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 1: Immunization of Mice with NP(366-374)
Peptide

This protocol describes a general procedure for immunizing mice to elicit an NP(366-374)-
specific CD8+ T-cell response.

Materials:

NP(366-374) peptide (ASNENMETM), synthesized to >95% purity

Incomplete Freund's Adjuvant (IFA)

Phosphate-Buffered Saline (PBS), sterile

1 ml syringes with Luer-Lok tip

23-25 gauge needles

Glass or plastic emulsifying connector (optional)

C57BL/6 mice (6-8 weeks old)
Procedure:

o Antigen Preparation: Dissolve the NP(366-374) peptide in sterile PBS to a final concentration
of 1 mg/ml.

o Emulsion Preparation: a. In a sterile microfuge tube, mix an equal volume of the peptide
solution with IFA (e.g., 100 pl of peptide solution and 100 pl of IFA). b. Emulsify the mixture
by repeatedly drawing it up and expelling it through a syringe and needle or by using an
emulsifying connector between two syringes until a thick, white emulsion is formed. A stable
emulsion will not disperse when a drop is placed in water.

e Immunization: a. Administer 100 pl of the emulsion (containing 50 pg of peptide) per mouse
via subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection.[11] b.
For a prime-boost regimen, repeat the immunization 10-15 days after the primary
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immunization. A final boost without adjuvant can be administered 3-4 days before analysis.
[11]

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-y
and TNF-a

This protocol details the detection of IFN-y and TNF-a production by NP(366-374)-specific
CD8+ T-cells from immunized mice.

Materials:

Splenocytes isolated from immunized and control mice

e RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-
mercaptoethanol

e NP(366-374) peptide (1 mg/ml stock)

» Brefeldin A (GolgiPlug™ or similar)

¢ Anti-mouse CD16/CD32 antibody (Fc block)

o Fluorochrome-conjugated antibodies: anti-mouse CD8a, anti-mouse IFN-y, anti-mouse TNF-
a

» Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

e FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

96-well round-bottom plates

Procedure:

o Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and
control mice.

« Invitro Stimulation: a. Plate 1-2 x 10”6 splenocytes per well in a 96-well plate. b. Stimulate
the cells with NP(366-374) peptide at a final concentration of 1-5 pg/ml for 5-6 hours at 37°C.
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c. Include an unstimulated control (medium only) and a positive control (e.g., cell stimulation
cocktail). d. Add Brefeldin A at the recommended concentration for the last 4-5 hours of
incubation to block cytokine secretion.

Surface Staining: a. Wash the cells with FACS buffer. b. Block Fc receptors with anti-mouse
CD16/CD32 for 10-15 minutes on ice. c. Stain for surface markers, such as CD8a, for 30
minutes on ice in the dark.

Fixation and Permeabilization: a. Wash the cells with FACS buffer. b. Resuspend the cells in
Fixation/Permeabilization solution and incubate for 20 minutes at 4°C. c. Wash the cells with
Permeabilization/Wash buffer.

Intracellular Staining: a. Resuspend the cells in Permeabilization/Wash buffer containing
fluorochrome-conjugated anti-IFN-y and anti-TNF-a antibodies. b. Incubate for 30 minutes at
4°C in the dark.

Flow Cytometry Analysis: a. Wash the cells with Permeabilization/Wash buffer and then with
FACS buffer. b. Resuspend the cells in FACS buffer and acquire data on a flow cytometer. c.
Analyze the percentage of IFN-y+ and TNF-a+ cells within the CD8+ T-cell population.

Protocol 3: In Vivo Cytotoxicity Assay

This protocol measures the ability of NP(366-374)-specific CTLs to kill target cells in vivo.

Materials:

Splenocytes from naive C57BL/6 mice (as target cells)
NP(366-374) peptide
Control peptide (e.g., OVA257-264)

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 uM and
0.5 puM)

RPMI 1640 medium

Immunized and control mice
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Procedure:

Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive
C57BL/6 mice. b. Divide the splenocytes into two populations. c. Pulse one population with 1
MM NP(366-374) peptide for 1 hour at 37°C.[8] d. Pulse the second population with a control
peptide.

Cell Labeling: a. Label the NP(366-374)-pulsed cells with a high concentration of CFSE
(CFSE™high). b. Label the control peptide-pulsed cells with a low concentration of CFSE
(CFSE"ow).

Cell Injection: a. Mix equal numbers of CFSE”~high and CFSE”low target cells. b. Inject a
total of 10-20 x 1076 cells intravenously into immunized and control mice.

Analysis: a. After 12-18 hours, harvest spleens from the recipient mice. b. Prepare single-cell
suspensions and analyze by flow cytometry. c. Determine the ratio of CFSE”high to
CFSE”ow cells in immunized versus control mice.

Calculation of Specific Lysis:

o Percent specific lysis = [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Protocol 4: Determination of Viral Lung Titer (TCID50
Assay)

This protocol describes the quantification of infectious virus particles in the lungs of challenged

mice.

Materials:

Lungs from infected mice
Sterile PBS
Madin-Darby Canine Kidney (MDCK) cells

96-well tissue culture plates
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« Infection medium (e.g., DMEM with TPCK-trypsin)
o Crystal violet solution
Procedure:

o Sample Preparation: a. Homogenize the harvested lungs in sterile PBS. b. Clarify the
homogenate by centrifugation to remove cellular debris.

o Serial Dilution: a. Perform 10-fold serial dilutions of the lung homogenate supernatant in
infection medium.

« Infection of MDCK Cells: a. Seed MDCK cells in a 96-well plate to form a confluent
monolayer. b. Remove the growth medium and wash the cells with PBS. c. Add 100 pl of
each virus dilution to replicate wells (e.g., 8 wells per dilution). d. Incubate for 1-2 hours at
37°C to allow for virus adsorption.

e Incubation: a. Remove the virus inoculum and add 200 pl of infection medium to each well.
b. Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

o Determination of Cytopathic Effect (CPE): a. Observe the wells for the presence of CPE daily
using a microscope. b. After the incubation period, fix the cells with a fixation solution (e.g.,
10% formalin). c. Stain the cells with crystal violet solution. Wells with viable cells will stain
purple, while wells with CPE will be clear.

o Calculation of TCID50: a. Determine the number of positive wells (showing CPE) for each
dilution. b. Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-
Muench method. The titer is expressed as TCID50/ml of lung homogenate.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375292?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

